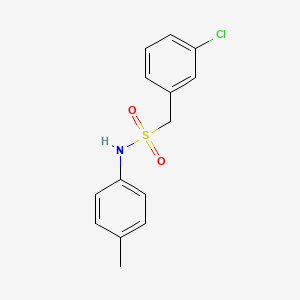

![molecular formula C17H20N2O4S B4585852 N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4585852.png)

N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-ethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide and similar compounds involves complex chemical reactions. Studies have outlined the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrating the viability of certain moieties as replacements for the methylsulfonylamino group to produce specific electrophysiological activity (Morgan et al., 1990). Another example includes the practical synthesis of related compounds indicating methodologies that could be adapted for the synthesis of this compound (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction and density functional theory (DFT) calculations. These analyses provide insights into the geometric and electronic properties of the molecules (Demir et al., 2015), which can be extrapolated to understand the structural characteristics of this compound.

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs include the Lossen and Beckmann rearrangements, highlighting the reactivity of such compounds under various conditions (Fahmy et al., 1977). These reactions can significantly alter the chemical structure and properties, leading to different pharmacological activities.

Physical Properties Analysis

The physical properties of benzamide derivatives are crucial for their chemical behavior and potential applications. Research on similar compounds has provided valuable information on solubility, crystallinity, and thermal stability, which are essential for understanding the physical characteristics of this compound (Vellaiswamy & Ramaswamy, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound can be inferred from studies on related compounds. These properties are influenced by the molecular structure and the presence of functional groups, affecting the compound's behavior in chemical reactions (Choi et al., 2003).

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

A study focused on the synthesis and examination of indazole arylsulfonamides as human CC-chemokine receptor 4 (CCR4) antagonists highlights the structural activity relationships within sulfonamide compounds. This research underscores the potential of sulfonamide derivatives in developing targeted therapies against specific receptors, emphasizing the importance of small molecular adjustments for enhancing potency and selectivity (Procopiou et al., 2013).

Cardiac Electrophysiological Activity

In the realm of cardiovascular research, N-substituted imidazolylbenzamides or benzene-sulfonamides have been synthesized and evaluated for their cardiac electrophysiological activity. This work contributes to the development of selective class III antiarrhythmic agents, offering insights into the synthesis and potential therapeutic applications of sulfonamide derivatives in treating arrhythmias (Morgan et al., 1990).

Water Treatment and Dye Solutions

Research on novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions demonstrates the application of sulfonated aromatic diamine monomers in enhancing water treatment technologies. These findings suggest that sulfonamide derivatives can significantly impact environmental sciences, particularly in water purification and the removal of harmful dyes from wastewater (Liu et al., 2012).

Pharmacological Effects and Enzyme Inhibition

A study on the synthesis and pharmacological effects of novel benzenesulfonamides carrying a benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors provides valuable insights into the therapeutic potential of sulfonamide derivatives. These compounds exhibit significant inhibitory activity against crucial enzymes, indicating their potential in designing drugs for treating diseases associated with enzyme dysregulation (Tuğrak et al., 2020).

Novel Compounds with Inhibitory Activity

The synthesis of novel acridine and bis acridine sulfonamides with effective inhibitory activity against cytosolic carbonic anhydrase isoforms highlights the role of sulfonamide derivatives in medicinal chemistry. This research underscores the specificity and potency of these compounds against particular enzyme isoforms, paving the way for new therapeutic agents (Ulus et al., 2013).

Propriétés

IUPAC Name |

N-(3-ethoxyphenyl)-3-(methanesulfonamido)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-4-23-15-7-5-6-14(11-15)18-17(20)13-9-8-12(2)16(10-13)19-24(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKZCIUXNJVPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(4-phenoxyphenyl)glycinamide](/img/structure/B4585793.png)

![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4585800.png)

![{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4585804.png)

![2-bromo-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4585808.png)

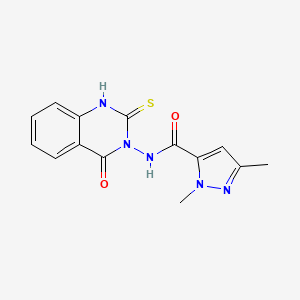

![N-(6-benzyl-2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4585833.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B4585834.png)

![N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B4585839.png)

![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4585841.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B4585844.png)

![4-bromo-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4585858.png)

![2-(4-isopropoxyphenyl)-5-(2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4585861.png)

![4-isopropoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4585862.png)